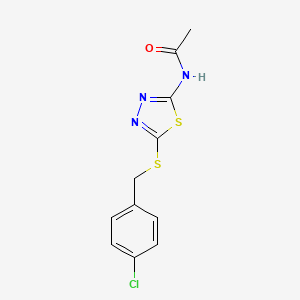

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the linear formula C12H10Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

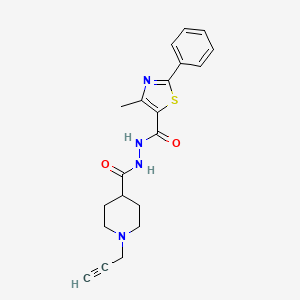

The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .Molecular Structure Analysis

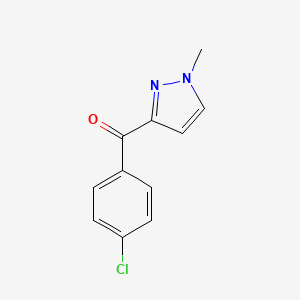

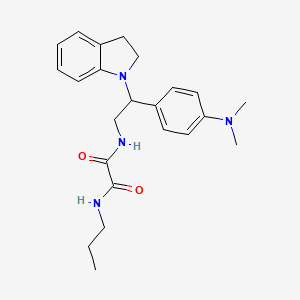

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an acetamide group . The exact structure and properties would need to be confirmed through further analytical methods.Applications De Recherche Scientifique

Anticancer Potential

- N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing significant results against breast cancer (Abu-Melha, 2021).

- Novel derivatives, including N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide, exhibited promising anticancer activities against MCF-7 and A549 tumor cell lines (Çevik et al., 2020).

Antibacterial and Antifungal Activities

- Certain benzothiazole derivatives with a 1,3,4-thiadiazole moiety were found to possess good antibacterial and antifungal activities, suggesting their potential as molecular templates for efficient antiviral and antibacterial agents (Tang et al., 2019).

- A study on acetylenic derivatives of 1, 3, 4-thiadiazole highlighted their significant antibacterial and antifungal properties (Tamer & Qassir, 2019).

Anticholinesterase and Cytotoxicity

- Amide derivatives, including N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, demonstrated potential anticholinesterase properties and cytotoxicity, with compound IIh being the most potent derivative (Altıntop et al., 2012).

Antioxidant Properties

- The synthesis of Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives, including those with N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, indicated notable antioxidant properties, with an effective β-carotene bleaching method used for evaluation (Al-Khazragie et al., 2022).

Antiviral and Antitumor Evaluation

- Derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide showed antiviral and antitumor activities, contributing to the development of potential molecular templates for efficient antiviral and antibacterial agents (Yu et al., 2014).

Synthesis and Structural Analysis

- Structural analysis of 2-[(5-aryl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents demonstrated their significant activity, showcasing the synthesis and biological evaluation of these compounds (Ramalingam et al., 2019).

Other Notable Studies

- Synthesis of some new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and their antioxidant properties highlighted the potential of these compounds in therapeutic applications (Al-Haidari & Al-Tamimi, 2021).

- Studies on the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine revealed their bioactive potential in various applications (Xia, 2015).

Orientations Futures

The compound “N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could be of interest in various fields of research due to their unique structures and potential biological activities . Further studies would be needed to fully explore their potential applications and mechanisms of action.

Propriétés

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVMJZVXDJRBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)